Benzo[d]thiazole-6-sulfonic acid
Overview
Description
Benzo[d]thiazole-6-sulfonic acid is a sulfur-containing heterocyclic compound with the molecular formula C7H5NO3S2. It is characterized by a benzene ring fused to a thiazole ring, with a sulfonic acid group attached at the 6th position. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Mechanism of Action
Target of Action
Benzo[d]thiazole-6-sulfonic acid, also known as 6-Benzothiazolesulfonic acid or 1,3-Benzothiazole-6-sulfonic acid, is a derivative of benzothiazole . Benzothiazole and its derivatives are known to have a wide range of biological activities, including antitumor, antimicrobial, antiviral, antibacterial, antifungal, antiparasitic, antioxidant, antidiabetic, immunomodulating, and anti-inflammatory effects . .
Mode of Action
Benzothiazole derivatives are known to interact with various biological targets through different mechanisms . For instance, some benzothiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Benzothiazole derivatives are known to modulate the activity of many enzymes involved in metabolism . They also have the potential to inhibit the formation of certain bacterial structures, such as the K1 capsule in uropathogenic Escherichia coli .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory effects .
Biochemical Analysis
Biochemical Properties
Benzo[d]thiazole-6-sulfonic acid plays a role in biochemical reactions. It has been found to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation . This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in antioxidant processes .
Cellular Effects
These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some benzothiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death . This suggests that this compound may exert its effects at the molecular level through similar mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzo[d]thiazole-6-sulfonic acid can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization . Another method includes the use of thioamide or carbon dioxide as raw materials . These reactions typically require specific catalysts and conditions to achieve high yields and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale condensation reactions using optimized catalysts and reaction conditions. The process may include steps such as purification and crystallization to ensure the final product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: Benzo[d]thiazole-6-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products: The major products formed from these reactions include various substituted benzothiazole derivatives, which can have different functional groups such as hydroxyl, amino, or alkyl groups .
Scientific Research Applications
Benzo[d]thiazole-6-sulfonic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzo[d]thiazole-6-sulfonic acid can be compared with other similar compounds, such as:
2-Aminobenzenethiol: A precursor in the synthesis of benzothiazole derivatives.
2-Arylbenzothiazoles: Known for their pharmacological properties and used in drug development.
6-Chlorosulfonyl-1,3-benzothiazole: Another benzothiazole derivative with different functional groups and applications.
The uniqueness of this compound lies in its sulfonic acid group, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Properties
IUPAC Name |
1,3-benzothiazole-6-sulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S2/c9-13(10,11)5-1-2-6-7(3-5)12-4-8-6/h1-4H,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDMYHVETQRVGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559803 | |
Record name | 1,3-Benzothiazole-6-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145708-16-3 | |
Record name | 1,3-Benzothiazole-6-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20559803 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-benzothiazole-6-sulfonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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